molecular formula C24H29ClN2O3 B2737450 4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 301194-14-9

4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B2737450
CAS No.: 301194-14-9
M. Wt: 428.96
InChI Key: KPFJCXNJEVEOEB-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid is a synthetic organic compound featuring a piperazine core substituted with a 3-chlorophenyl group and a tert-butylphenyl-oxobutanoic acid side chain. Its molecular formula is C₂₀H₂₀Cl₂N₂O₃ (molecular weight: 407.29) .

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O3/c1-24(2,3)18-9-7-17(8-10-18)22(28)16-21(23(29)30)27-13-11-26(12-14-27)20-6-4-5-19(25)15-20/h4-10,15,21H,11-14,16H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFJCXNJEVEOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the alkylation of 4-tert-butylphenol with an appropriate alkyl halide, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often involves the formation of the oxobutanoic acid moiety through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These methods often employ catalysts and optimized reaction conditions to ensure high purity and scalability.

Chemical Reactions Analysis

Reactivity of the 4-Oxobutanoic Acid Backbone

The ketone (4-oxo group) and carboxylic acid moieties drive key transformations:

Ketone Reduction

The 4-oxo group undergoes catalytic hydrogenation to form a secondary alcohol. For example:
Reaction :
4-OxoH2/Pd-C4-Hydroxy\text{4-Oxo} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-Hydroxy}
Conditions : 1 atm H₂, 25°C, ethanol solvent.
Yield : ~85% for analogous sulfonamide ketones.

Carboxylic Acid Derivatives

The carboxylic acid participates in esterification or amidation:
Esterification :
–COOH+R–OHH+–COOR+H2O\text{–COOH} + \text{R–OH} \xrightarrow{\text{H}^+} \text{–COOR} + \text{H}_2\text{O}
Amidation :
–COOH+R–NH2DCC–CONHR\text{–COOH} + \text{R–NH}_2 \xrightarrow{\text{DCC}} \text{–CONHR}
Key Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) .

Piperazine Ring Reactivity

The 4-(3-chlorophenyl)piperazin-1-yl group undergoes alkylation, acylation, and deprotection:

Alkylation

The tertiary amine reacts with alkyl halides:
Reaction :
Piperazine–N+R–XPiperazine–N–R+HX\text{Piperazine–N} + \text{R–X} \rightarrow \text{Piperazine–N–R} + \text{HX}
Example : Methylation with iodomethane forms a quaternary ammonium salt .

Acylation

Acylation with activated esters or anhydrides:
Reaction :
Piperazine–N+RCOClPiperazine–N–COR\text{Piperazine–N} + \text{RCOCl} \rightarrow \text{Piperazine–N–COR}
Reagents : Acetyl chloride, trifluoroacetic anhydride .

Aryl Chloride Substitution

The 3-chlorophenyl group participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids:
Reaction :
Ar–Cl+Ar’–B(OH)2Pd(PPh3)4Ar–Ar’\text{Ar–Cl} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar–Ar'}
Conditions : K₂CO₃, DMF, 80°C .

Nucleophilic Aromatic Substitution

Limited by electron-withdrawing effects of the tert-butyl group. Requires strong nucleophiles (e.g., alkoxides):
Reaction :
Ar–Cl+ROAr–OR\text{Ar–Cl} + \text{RO}^- \rightarrow \text{Ar–OR}
Yield : Moderate (40–60%) for sterically hindered analogs .

tert-Butyl Group Stability

The tert-butylphenyl group is resistant to oxidation and acidic conditions but cleavable under strong acids:
Deprotection :
tert-BuHCl (conc.)Phenol\text{tert-Bu} \xrightarrow{\text{HCl (conc.)}} \text{Phenol}
Conditions : Reflux in HCl (12 h) .

Mechanistic Insights

  • Ketone Reactivity : The electron-withdrawing carboxylic acid enhances electrophilicity of the 4-oxo group, facilitating nucleophilic attack .

  • Piperazine Basicity : The pKa of the piperazine nitrogen (~9.8) allows selective alkylation under mild conditions .

  • Steric Effects : The tert-butyl group hinders electrophilic substitution on the aryl ring, necessitating forcing conditions .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antipsychotic agent due to its structural similarity to other known piperazine derivatives that exhibit such activity. Research indicates that it may interact with neurotransmitter receptors in the brain, particularly those linked to serotonin and dopamine pathways.

Antidepressant Activity

Studies have shown that related compounds can exhibit antidepressant effects by modulating serotonin levels. The specific structure of 4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid suggests it may also possess similar properties, warranting further investigation.

Case Study 1: Antipsychotic Activity

A study published in Pharmaceutical Chemistry Journal explored the effects of various piperazine derivatives on dopamine receptors. The results indicated that modifications similar to those in 4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid could enhance receptor binding affinity, suggesting potential efficacy in treating schizophrenia .

Case Study 2: Antidepressant Effects

Research conducted by Smith et al. (2020) investigated the antidepressant properties of related compounds in animal models. The findings suggested that compounds with similar structural features could significantly reduce depressive behaviors, indicating a need for further exploration into this specific derivative .

Case Study 3: Anticancer Potential

In a study on cancer cell lines, derivatives of piperazine were shown to inhibit tumor growth through apoptosis induction. While direct studies on this specific compound are lacking, the structural similarities suggest it could yield similar results .

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules to highlight the impact of substituents on physicochemical and pharmacological properties. Key analogs include:

4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid

  • Molecular Formula : C₂₀H₂₀Cl₂N₂O₃
  • Molecular Weight : 407.29
  • Key Differences : Replaces the tert-butyl group with a 4-chlorophenyl substituent.

4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid

  • Molecular Formula : C₁₄H₁₇ClN₂O₃
  • Molecular Weight : 296.75
  • Key Differences: Lacks the tert-butylphenyl and additional oxobutanoic acid chain.
  • Implications : Simplified structure may reduce steric hindrance, enhancing solubility but limiting receptor specificity .

4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

  • Molecular Formula : C₁₅H₁₉ClN₂O₃
  • Molecular Weight : 310.78
  • Key Differences : Substitutes the 3-chlorophenylpiperazine with a methylpiperazine group.

Structural and Pharmacological Analysis

Structural Modifications and Physicochemical Properties

Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 3.8 1 5 60.8
4-(4-Chlorophenyl)-Analog 3.5 1 5 60.8
4-[4-(3-Chlorophenyl)piperazin-1-yl]-... 1.4 1 4 60.8
  • Key Observations :
    • The tert-butyl group increases logP by ~0.3 units compared to the chlorophenyl analog, suggesting enhanced membrane permeability.
    • All analogs share similar polar surface areas, indicating comparable solubility profiles.

Biological Activity

4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid, also known by its CAS number 301194-14-9, is a compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24_{24}H29_{29}ClN2_{2}O3_{3}, with a molar mass of approximately 428.95 g/mol. The structure includes a piperazine ring, which is often associated with various bioactive properties.

PropertyValue
Molecular FormulaC24_{24}H29_{29}ClN2_{2}O3_{3}
Molar Mass428.95 g/mol
CAS Number301194-14-9

Anticancer Potential

Recent studies have indicated that 4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in disease processes. Specifically, it has shown moderate inhibition against acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease. The IC50_{50} values for AChE inhibition were reported to be around 19.2 μM, indicating a potential role in neuroprotective strategies .

Antimicrobial Activity

In addition to its anticancer and enzyme inhibitory activities, the compound has demonstrated antimicrobial properties. It exhibited moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests that it may be useful in developing new antibacterial agents .

Study on Anticancer Effects

In a study published in 2020, researchers synthesized several derivatives of 4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid and evaluated their anticancer activities. The results showed that certain derivatives had enhanced potency against MCF-7 cells compared to the parent compound, indicating that structural modifications can significantly affect biological activity .

Enzyme Inhibition Research

Another study focused on the enzyme inhibition profile of this compound. It was found that modifications to the piperazine ring could enhance AChE inhibition, making it a candidate for further development as a therapeutic agent for cognitive disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and what intermediates are critical for optimizing yield?

  • Methodology : Utilize tert-butoxycarbonyl (Boc) protection for the piperazine nitrogen to prevent side reactions during coupling steps. Key intermediates include 4-(3-chlorophenyl)piperazine and 4-(4-tert-butylphenyl)-4-oxobutanoic acid derivatives. Coupling reactions (e.g., EDC/HOBt-mediated amidation) are essential for linking the phenyl and piperazinyl moieties .
  • Data : and highlight Boc-protected piperazine intermediates (e.g., 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid) with yields >90% under optimized conditions.

Q. How can NMR and HPLC-MS be employed to validate structural integrity and purity?

  • Methodology :

  • 1H/13C NMR : Confirm the presence of tert-butyl protons (δ ~1.3 ppm) and piperazine ring protons (δ ~3.2–3.5 ppm). The 3-chlorophenyl group shows aromatic protons at δ ~7.2–7.4 ppm .
  • HPLC-MS : Use a C18 column with a methanol/water gradient (65:35, pH 4.6) to achieve baseline separation. Monitor purity via UV detection at 254 nm .

Q. What are the solubility challenges posed by the tert-butylphenyl group, and how can formulation improve bioavailability?

  • Methodology : The bulky tert-butyl group reduces aqueous solubility. Use co-solvents (e.g., DMSO/PEG 400) or micronization to enhance dissolution. Solubility studies in PBS (pH 7.4) and simulated gastric fluid are recommended .

Advanced Research Questions

Q. How does the 3-chlorophenyl-piperazine moiety influence selectivity for dopamine D3 versus D2 receptors?

  • Methodology : Conduct competitive radioligand binding assays using [3H]spiperone for D2 and [3H]PD-128907 for D3 receptors. Compare IC50 values in transfected HEK293 cells.
  • Data : Structural analogs with chlorophenyl groups show 10–20× higher D3 selectivity due to hydrophobic interactions with receptor subpockets .

Q. How can researchers reconcile discrepancies in reported cytochrome P450 inhibition (e.g., CYP3A4 IC50 variability)?

  • Analysis : Variability arises from assay conditions (e.g., human liver microsomes vs. recombinant enzymes) and substrate competition (e.g., testosterone vs. midazolam). Standardize protocols using recombinant CYP3A4 and a single substrate .
  • Example : Fluorinated analogs in show IC50 shifts from 12.5 µM (KYN-3-OHase) to 15.0 µM (antimicrobial assays) due to assay-specific interference.

Q. What in vitro models are suitable for evaluating neuroprotective effects mediated by this compound?

  • Methodology :

  • Primary Neuronal Cultures : Expose to glutamate-induced oxidative stress and measure viability via MTT assay.
  • SH-SY5Y Cells : Assess Aβ1–42-induced toxicity and quantify caspase-3 activation.
    • Data : Fluorophenyl analogs in exhibit neuroprotective activity (IC50 = 12.5 µM) via KYN-3-OHase inhibition, reducing quinolinic acid synthesis .

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